molecular formula C9H11NO B586010 6-Propylnicotinaldehyde CAS No. 143142-34-1

6-Propylnicotinaldehyde

Cat. No.: B586010
CAS No.: 143142-34-1
M. Wt: 149.193
InChI Key: FKWPVUNGBPPVTL-UHFFFAOYSA-N
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Description

6-Propylnicotinaldehyde is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of nicotinaldehyde, characterized by the presence of a propyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnicotinaldehyde typically involves the reduction of the corresponding nicotinic acid derivative. One common method is the catalytic reduction of 3-cyanopyridine under hydrogen in the presence of Raney-nickel . Another approach involves the reduction of nicotinic acid morpholinamides .

Industrial Production Methods: Industrial production of this compound may utilize similar reduction processes, optimized for large-scale synthesis. The choice of catalysts, solvents, and reaction conditions are tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Propylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: 6-Propylnicotinic acid.

    Reduction: 6-Propylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Propylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Propylnicotinaldehyde involves its interaction with specific molecular targets. As a derivative of nicotinaldehyde, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Nicotinaldehyde: The parent compound, lacking the propyl group.

    6-Methylnicotinaldehyde: Similar structure with a methyl group instead of a propyl group.

    6-Ethylnicotinaldehyde: Contains an ethyl group at the sixth position.

Uniqueness: 6-Propylnicotinaldehyde is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-propylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-3-9-5-4-8(7-11)6-10-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWPVUNGBPPVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931759
Record name 6-Propylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143142-34-1
Record name 6-Propylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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